methyl 4-ethynyl-2-methoxybenzoate
Description
Properties
CAS No. |
2170259-96-6 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The synthesis of methyl 4-ethynyl-2-methoxybenzoate begins with the preparation of the aryl halide precursor, methyl 4-iodo-2-methoxybenzoate . The methoxy group at the 2-position directs electrophilic substitution to the 4- and 6-positions. Iodination is achieved using iodine monochloride (ICl) in acetic acid at 60–80°C, yielding the 4-iodo derivative with >90% regioselectivity.
The Sonogashira coupling proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to palladium(0), transmetallation with a copper acetylide, and reductive elimination to form the carbon-carbon bond. The general reaction scheme is:
Optimized Catalytic Systems
Nanosized MCM-41-Pd, a mesoporous silica-supported palladium catalyst, demonstrates exceptional efficiency in Sonogashira reactions. Key advantages include:
Table 1: Sonogashira Reaction Parameters for this compound Synthesis
| Aryl Halide | Alkyne | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Methyl 4-iodo-2-methoxybenzoate | HC≡CH | 0.01 mol% | EtN | 50 | 3 | 92 |
| Methyl 4-iodo-2-methoxybenzoate | HC≡C-SiMe | 0.05 mol% | Toluene | 100 | 12 | 88* |
*Deprotection of trimethylsilyl (TMS) group with KCO/MeOH yields 85% final product.
Key Process Considerations
-
Co-catalysts : CuI (0.2 mol%) and PPh (0.2 mol%) enhance reaction rates by facilitating acetylide formation.
-
Oxygen sensitivity : Strict inert atmosphere (N/Ar) prevents Glaser-type alkyne homocoupling.
-
Scalability : Kilogram-scale reactions maintain >90% yield using flow reactor systems with immobilized MCM-41-Pd.
Alternative Synthetic Pathways
While Sonogashira coupling dominates industrial production, exploratory routes provide insights into reaction design:
Elimination Reactions
Dehydrohalogenation of vicinal dihalides offers a metal-free approach. Treatment of methyl 4-(1,2-dibromoethyl)-2-methoxybenzoate with KOtBu in DMF at 120°C induces β-elimination:
Yields remain moderate (50–60%) due to competing side reactions, limiting industrial adoption.
Alkyne Metathesis
Tungsten alkylidyne complexes (e.g., [W(≡CBu)(CH_2$$$$^tBu)]) catalyze alkyne exchange between methyl 4-propynyl-2-methoxybenzoate and ethylene:
Equilibrium-driven processes require high ethylene pressure (50 bar) but achieve 78% conversion.
Industrial-Scale Production and Process Economics
Pharmaceutical manufacturers favor the Sonogashira route due to its atom economy and compatibility with continuous manufacturing:
Cost Analysis
Table 2: Comparative Production Metrics for 100 kg Batch
| Parameter | Sonogashira Route | Elimination Route |
|---|---|---|
| Raw material cost | $12,400 | $18,200 |
| Reaction time | 6 h | 18 h |
| E-factor* | 8.2 | 23.7 |
| Purity (HPLC) | 99.5% | 97.1% |
*E-factor = kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 4-ethynyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-2-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in various chemical reactions, forming covalent bonds with target molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological systems .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence physicochemical properties and reactivity. Key comparisons include:
| Compound Name | Substituents | Molecular Weight | Key Properties/Applications |
|---|---|---|---|
| Methyl 4-ethynyl-2-methoxybenzoate | 2-OCH₃, 4-C≡CH | ~206.19* | Intermediate for drug design |
| Ethyl 2-methoxybenzoate | 2-OCH₃, ester: ethyl | 180.20 | Soluble in ethanol; flavor/fragrance |
| Methyl 4-methoxybenzoate | 4-OCH₃ | 166.17 | Biomarker potential; natural product |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 2-OCH₃, 4-NHAc, 5-Cl | 257.68 | Pharmaceutical impurity; HPLC-tested |
*Calculated based on molecular formula.
Sources:
- Ethynyl vs. In contrast, ethyl or allyl substituents (e.g., in ethyl 2-methoxybenzoate or 2-methoxy-4-allylphenyl benzoate) increase hydrophobicity but reduce conjugation .
- Methoxy Position : Shifting the methoxy group from the 2- to 4-position (e.g., methyl 4-methoxybenzoate) alters electronic distribution, affecting solubility and dipole moments. The 2-methoxy group in the target compound may sterically hinder ortho-position reactivity .
Analytical and Regulatory Considerations
- Chromatographic Purity : Methyl 4-acetamido-5-chloro-2-methoxybenzoate is monitored via HPLC/UV for impurities, a method applicable to the target compound due to structural similarities .
- Regulatory Standards : Ethyl 2-methoxybenzoate adheres to JECFA/FCC guidelines for food additives, suggesting that this compound may require analogous purity assessments for industrial use .
Q & A
Q. What are effective synthetic routes for methyl 4-ethynyl-2-methoxybenzoate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzoate scaffold. A plausible route includes:
Esterification : Start with 4-ethynyl-2-methoxybenzoic acid, using methanol and a coupling agent (e.g., DCC/DMAP) to form the ester.
Protection/Deprotection : Protect the ethynyl group during subsequent reactions (e.g., with trimethylsilyl chloride) to avoid side reactions.
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., dichloromethane or THF).
Purification : Use column chromatography or recrystallization for isolation. High-performance liquid chromatography (HPLC) can validate purity (>95%) .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Monitoring Technique | Yield Optimization |
|---|---|---|---|
| Esterification | DCC, DMAP, MeOH, RT → 60°C | TLC (hexane:EtOAc 7:3) | Adjust stoichiometry (1.2 eq. DCC) |
| Deprotection | KF/MeOH, 0°C → RT | HPLC (C18 column) | Control reaction time (2–4 hrs) |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethynyl proton at δ ~2.5–3.0 ppm, methoxy at δ ~3.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies ester C=O (~1720 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹).
- X-ray Crystallography : Resolves 3D conformation and packing interactions if single crystals are obtained (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NOE correlations or MS fragments) arise from dynamic effects or impurities. Strategies include:
Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals.
Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data.
Microcrystal Electron Diffraction (MicroED) : For nanocrystalline samples, resolve ambiguities in stereochemistry .
Q. What strategies are employed to determine crystal structure and intermolecular interactions of this compound?
Methodological Answer:
Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) to grow single crystals.
Data Collection : Perform X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion.
Refinement : Apply SHELXL for structure solution, accounting for disorder in the ethynyl group.
Interaction Analysis : Identify C–H···O hydrogen bonds or π-stacking using software like Mercury. For example, the methoxy group may participate in weak hydrogen bonds (distance ~3.0 Å) .
Q. How should researchers design experiments to study the biological activity of this compound, such as enzyme inhibition?
Methodological Answer:
Target Selection : Prioritize enzymes with known sensitivity to benzoate derivatives (e.g., hydrolases or kinases).
Assay Development :
- Fluorescence-Based Assays : Monitor enzyme activity via fluorogenic substrates (e.g., 4-methylumbelliferyl esters).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethynyl with cyano) to identify critical functional groups .
Q. Example SAR Table
| Analog | Substituent | IC50 (μM) | Notes |
|---|---|---|---|
| 1 | Ethynyl | 12.3 ± 1.2 | Baseline activity |
| 2 | Cyano | 45.6 ± 3.8 | Reduced potency |
| 3 | Methoxy only | >100 | Inactive |
Q. How can computational methods enhance the study of this compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethynyl group nucleophilic attack).
- Docking Studies : Predict binding modes to biological targets (e.g., using AutoDock Vina).
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
